molecular formula C14H29N B2793976 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine CAS No. 2248295-92-1

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine

Cat. No.: B2793976
CAS No.: 2248295-92-1
M. Wt: 211.393
InChI Key: SAJYJYHTVPIOQS-UHFFFAOYSA-N
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Description

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine is a chemical compound with a complex structure It is characterized by a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine typically involves multiple steps. One common method involves the alkylation of cyclohexylamine with 2-methylbutan-2-yl chloride under basic conditions to form the intermediate. This intermediate is then subjected to reductive amination with propanal to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The cyclohexyl ring and 2-methylbutan-2-yl group contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N/c1-5-14(3,4)13-8-6-12(7-9-13)11(2)10-15/h11-13H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJYJYHTVPIOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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